

# Application Note: Quantitative Analysis of Rubratoxin B in Animal Feed using HPLC-UV

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## Compound of Interest

Compound Name: *Rubratoxin B*

Cat. No.: *B10752257*

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## Abstract

This application note details a robust and validated method for the quantitative analysis of **Rubratoxin B** in animal feed matrices using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The protocol provides a comprehensive workflow, including sample preparation using solid-phase extraction (SPE), chromatographic conditions, and method validation parameters according to ICH guidelines. This method is suitable for the routine monitoring of **Rubratoxin B** contamination in feed samples, ensuring animal safety and regulatory compliance.

## Introduction

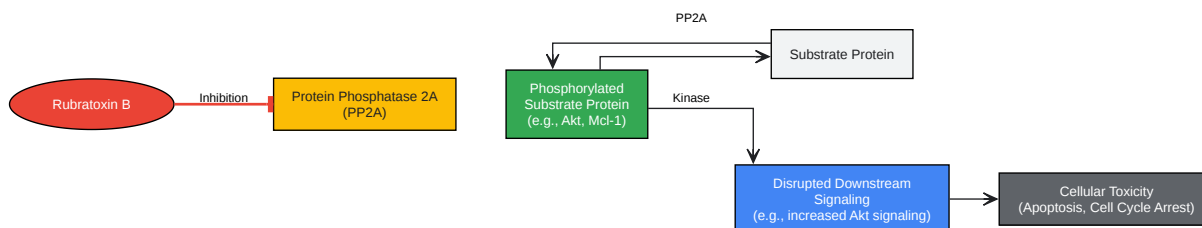
**Rubratoxin B** is a toxic secondary metabolite produced by fungi of the *Penicillium* genus, notably *Penicillium rubrum* and *P. purpurogenum*.<sup>[1]</sup> Contamination of animal feed with **Rubratoxin B** is a significant concern due to its potent hepatotoxic, nephrotoxic, and teratogenic effects.<sup>[2]</sup> Accurate and reliable quantification of this mycotoxin is crucial for risk assessment and ensuring the safety of the feed supply chain. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a sensitive, specific, and cost-effective analytical solution for this purpose. This application note presents a detailed protocol for the extraction, cleanup, and quantification of **Rubratoxin B**.

Chemical Properties of **Rubratoxin B**:

- Formula:  $C_{26}H_{30}O_{11}$
- Molar Mass: 518.51 g/mol
- Stability: Stable at room temperature.[3]

## Signaling Pathway of Rubratoxin B Toxicity

**Rubratoxin B** exerts its toxic effects primarily through the inhibition of Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase involved in regulating numerous cellular signaling pathways.[4][5] Inhibition of PP2A leads to the hyperphosphorylation of its substrate proteins, disrupting cellular homeostasis and leading to apoptosis and cell cycle arrest. Key pathways affected include the PI3K/Akt and MAPK signaling cascades, which are critical for cell survival and proliferation.



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Caption: **Rubratoxin B** inhibits PP2A, leading to hyperphosphorylation and cellular toxicity.

## Experimental Protocols

### Materials and Reagents

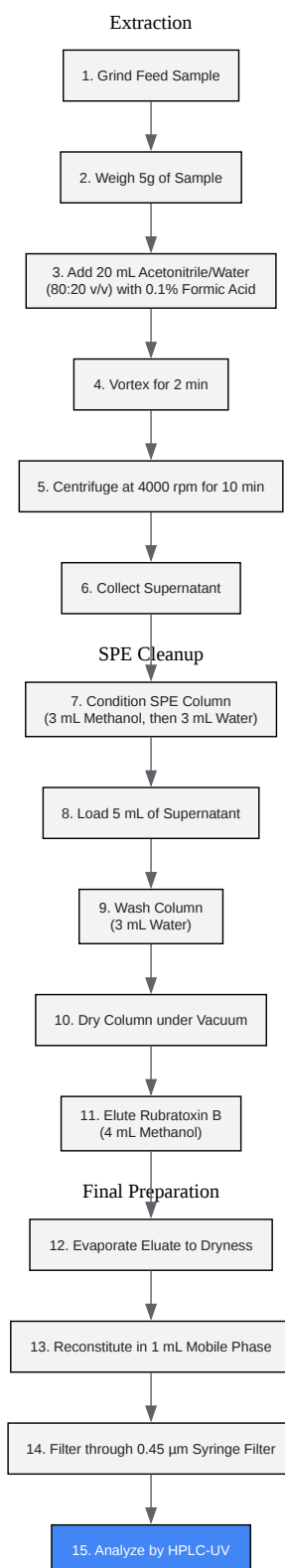
- **Rubratoxin B** standard (≥98% purity)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)

- Water (HPLC grade)
- Formic acid (≥98%)
- ISOLUTE® Myco SPE columns (or equivalent)
- 0.45 µm Syringe filters (PTFE)

## Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Cleanup

This protocol is optimized for the extraction of **Rubratoxin B** from animal feed matrices.

Workflow Diagram:



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Caption: Workflow for the extraction and cleanup of **Rubratoxin B** from animal feed.

#### Detailed Protocol:

- **Sample Homogenization:** Grind a representative portion of the animal feed sample to a fine powder (to pass through a 1 mm sieve).
- **Extraction:**
  - Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube.
  - Add 20 mL of extraction solvent (Acetonitrile:Water, 80:20 v/v, with 0.1% formic acid).
  - Vortex vigorously for 2 minutes.
  - Centrifuge at 4000 rpm for 10 minutes.
  - Carefully collect the supernatant.
- **Solid-Phase Extraction (SPE) Cleanup:**
  - **Conditioning:** Condition an SPE column by passing 3 mL of methanol followed by 3 mL of water. Do not allow the column to go dry.
  - **Loading:** Load 5 mL of the collected supernatant onto the SPE column at a flow rate of approximately 1-2 mL/min.
  - **Washing:** Wash the column with 3 mL of water to remove polar interferences.
  - **Drying:** Dry the column under a vacuum for 5 minutes to remove excess water.
  - **Elution:** Elute **Rubratoxin B** from the column with 4 mL of methanol into a clean collection tube.
- **Final Preparation:**
  - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  - Reconstitute the residue in 1.0 mL of the HPLC mobile phase.
  - Filter the reconstituted sample through a 0.45 µm PTFE syringe filter into an HPLC vial.

## HPLC-UV Analysis

The chromatographic separation is performed on a C18 reversed-phase column.

Chromatographic Conditions:

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase	Acetonitrile : Water : Acetic Acid (50:49:1, v/v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30°C
UV Detection	254 nm
Run Time	10 minutes

## Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

### Specificity

Specificity was determined by analyzing blank feed matrix extracts and spiked samples. The chromatograms showed no interfering peaks at the retention time of **Rubratoxin B**, demonstrating the method's specificity.

### Linearity, LOD, and LOQ

Linearity was evaluated by constructing a calibration curve with seven concentrations of **Rubratoxin B** standard. The limit of detection (LOD) and limit of quantification (LOQ) were

determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.

Table 1: Linearity and Sensitivity Data (Illustrative)

Parameter	Result
Linear Range	0.05 - 5.0 µg/mL
Correlation Coefficient (r <sup>2</sup> )	> 0.999
LOD	0.015 µg/mL
LOQ	0.05 µg/mL

## Accuracy and Precision

Accuracy was assessed through recovery studies by spiking blank feed matrix at three different concentration levels. Precision was evaluated as repeatability (intra-day) and intermediate precision (inter-day) and is expressed as the relative standard deviation (%RSD).

Table 2: Accuracy and Precision Data (Illustrative)

Spiked Conc. (µg/g)	Recovery (%) (n=6)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)
0.1	92.5	3.1	4.5
1.0	95.8	2.5	3.8
5.0	98.2	1.8	2.9

## Results and Discussion

The developed HPLC-UV method provides a reliable and accurate means for quantifying **Rubratoxin B** in animal feed. The sample preparation procedure, incorporating SPE, effectively removes matrix interferences, leading to a clean chromatogram and accurate quantification. The validation data demonstrates that the method is linear, sensitive, accurate, and precise, meeting the typical requirements for routine mycotoxin analysis. The retention time for **Rubratoxin B** under the specified conditions is approximately 5.8 minutes.

## Conclusion

This application note describes a validated HPLC-UV method for the quantitative determination of **Rubratoxin B** in animal feed. The protocol is straightforward, robust, and employs common laboratory equipment and reagents. It is well-suited for quality control laboratories and research institutions involved in monitoring mycotoxin contamination in agricultural commodities.

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